1H-Benzimidazole-5,6-dicarbonitrile
Overview
Description
1H-Benzimidazole-5,6-dicarbonitrile is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which consists of a benzene ring fused to an imidazole ring.
Preparation Methods
The synthesis of 1H-Benzimidazole-5,6-dicarbonitrile typically involves the reaction of o-phenylenediamine with cyanogen bromide under controlled conditions. This reaction leads to the formation of the desired dicarbonitrile compound. Industrial production methods may involve variations in reaction conditions, such as temperature and solvent, to optimize yield and purity .
Chemical Reactions Analysis
1H-Benzimidazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Scientific Research Applications
1H-Benzimidazole-5,6-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has indicated its potential use in developing anticancer and antiviral drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1H-Benzimidazole-5,6-dicarbonitrile can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-5,6-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of nitrile groups.
2-Substituted benzimidazoles: These compounds have various substituents at the 2-position, leading to different chemical and biological properties.
Benzimidazo[1,2-a]quinolines: These compounds have an additional fused ring, resulting in unique chemical behaviors and applications.
This compound stands out due to its specific nitrile groups, which provide unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
1H-benzimidazole-5,6-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2,5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHZLNHGCHDFMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572479 | |
Record name | 1H-Benzimidazole-5,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267642-46-6 | |
Record name | 1H-Benzimidazole-5,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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